3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one
Description
3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one is a fluorinated derivative of the 2,5-dihydrofuran-2-one (DHF) scaffold, a five-membered lactone ring with one double bond. The compound features a fluorine substituent at position 3 and a hydroxyl group at position 5 (Fig. 1).
Properties
Molecular Formula |
C4H3FO3 |
|---|---|
Molecular Weight |
118.06 g/mol |
IUPAC Name |
4-fluoro-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C4H3FO3/c5-2-1-3(6)8-4(2)7/h1,3,6H |
InChI Key |
TUROMXRGVOFYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OC1O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate with acetaldehyde . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different hydroxylated or deoxygenated products.
Scientific Research Applications
3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully understand the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Features and Substitutions
The DHF core allows diverse functionalization, influencing physicochemical and biological properties. Key analogs and their substituents are compared below:
Table 1: Structural Comparison of DHF Derivatives
*Calculated based on formula C₄H₃FO₃.
Key Observations :
- Hydrogen Bonding: The 5-OH group in the target compound enables intermolecular interactions critical for crystal packing and biological target binding, similar to LNO18 and abutenolide .
- Steric Effects: Bulky substituents (e.g., 4-bromophenyl in LNO18) enhance antifungal activity by improving target affinity .
Anticancer Activity:
- (5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-methoxy-3-phenyl-DHF: Demonstrates cytotoxicity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, attributed to hydrogen-bonding interactions and planar furanone ring geometry .
Physicochemical Properties
- Solubility: The 5-OH group enhances water solubility, while fluorinated or phenyl substituents increase lipophilicity (logP: 3-fluoro-5-hydroxy-DHF ≈ 0.5 vs. LNO18 ≈ 2.1) .
- Crystal Packing : Hydrogen bonds (O—H⋯O) and weak C—H⋯O interactions stabilize crystal structures in hydroxylated DHFs, as seen in (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-DHF .
Biological Activity
3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one is with a molecular weight of 132.09 g/mol. The compound features a furanone ring with a hydroxyl group and a fluorine atom, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅FO₃ |
| Molecular Weight | 132.09 g/mol |
| IUPAC Name | 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one |
| Canonical SMILES | FC1=CC(=O)C(C1O)O |
Antimicrobial Activity
Research indicates that 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function.
Cytotoxicity
The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values in the micromolar range against human colon cancer cells (e.g., HCT116) and breast cancer cells (e.g., MCF-7). The cytotoxicity is attributed to its ability to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like survivin.
Anti-inflammatory Effects
In vitro studies suggest that 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property positions it as a potential therapeutic agent in inflammatory diseases.
The biological activity of 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor of enzymes involved in metabolic pathways essential for cell survival.
- Receptor Binding : It may bind to cell surface receptors, modulating signaling pathways that lead to altered cellular responses.
- DNA Interaction : The furanone structure allows for potential intercalation with DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various furanone derivatives, 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one was found to significantly reduce cell viability in HCT116 colon cancer cells with an IC50 value of approximately 15 µM. Further investigation revealed that this compound induced G2/M phase cell cycle arrest and activated apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of halogenated furanones demonstrated that 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one exhibited superior activity against biofilm-forming bacteria compared to its non-halogenated counterparts. The study highlighted its potential use in treating biofilm-associated infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
